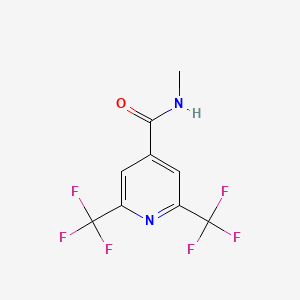

N-methyl-2,6-bis(trifluoromethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Directed Assembly in Supramolecular Chemistry

Isonicotinamide derivatives have been utilized as supramolecular reagents to create a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs like infinite 1-D chains. This demonstrates their potential in the directed assembly of dinuclear and mononuclear copper(II)-carboxylates, highlighting the role of isonicotinamide ligands in achieving high supramolecular synthetic yields despite the presence of structurally disruptive molecules (Aakeröy et al., 2003).

Chemical Modification and Synthesis

Trifluoroacetylation of amine, hydroxyl, and thiol groups has been achieved under mild, non-acidic conditions using derivatives of N-methyl-2,6-bis(trifluoromethyl)isonicotinamide. This process leads to the production of neutral trifluoroacetamides, highlighting the compound's utility in chemical synthesis and modification, with applications ranging from trace analysis to the protection of sensitive functions during reactions (Donike, 1973).

Development of Nanofiltration Membranes

Research into novel sulfonated thin-film composite nanofiltration membranes incorporates derivatives of this compound to improve water flux without compromising dye rejection. This application is crucial for the treatment of dye solutions, where the presence of sulfonated aromatic diamine monomers enhances surface hydrophilicity and water permeation during the separation process (Liu et al., 2012).

Molecular Dynamics and Thermodynamic Properties

The study of pyridinium-based ionic liquids involving this compound derivatives has provided insights into their thermodynamic and transport properties. This includes volumetric properties, heat capacities, and evidence of glassy dynamics, which are significant for applications in electrolytes and other material science domains (Cadena et al., 2006).

Inhibition of NNMT for Therapeutic Targets

Derivatives of this compound have been explored as inhibitors of Nicotinamide N-methyltransferase (NNMT), demonstrating potential as therapeutic agents against cancers and metabolic disorders. Structural modifications have led to significant increases in activity, showing the compound's promise in pharmaceutical research (Gao et al., 2019).

Propiedades

IUPAC Name |

N-methyl-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c1-16-7(18)4-2-5(8(10,11)12)17-6(3-4)9(13,14)15/h2-3H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJKTRRGTHPYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2692982.png)

![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)

![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)

![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine](/img/structure/B2693000.png)